N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide
Description
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+ |
InChI Key |
GPOXBFOQNCKBEP-MKMNVTDBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent adaptations from source demonstrate the feasibility of immobilizing 1H-pyrazole-3-carbohydrazide on Wang resin (loading capacity 0.8 mmol/g). Subsequent condensation with 1,3-benzodioxole-5-carbaldehyde in DCM at 25°C for 24 hours achieves 68% yield after cleavage with TFA:water (95:5). While lower yielding than solution-phase methods, this approach enables facile purification via simple filtration, particularly valuable for parallel synthesis of analog libraries.
Microwave-Assisted Cyclocondensation
Source details a microwave protocol (150 W, 100°C, 20 minutes) that reduces reaction time from 8 hours to 35 minutes. The rapid dielectric heating minimizes thermal degradation pathways, yielding 82% product with identical spectroscopic profiles to conventional synthesis. Energy consumption analysis shows a 73% reduction in kWh per gram compared to reflux methods, making this approach environmentally and economically favorable.
Optimization Strategies: Enhancing Yield and Purity
Stoichiometric Tuning
Systematic studies from source reveal that a 10% molar excess of 1,3-benzodioxole-5-carbaldehyde (1.1:1 ratio) compensates for its partial volatility during reflux, increasing yield from 71% to 89%. Excess hydrazide leads to dimerization side products (detected via LC-MS at m/z 515.4), necessitating precise stoichiometric control.
Advanced Purification Techniques
Combining column chromatography (silica gel, ethyl acetate:hexanes gradient) with antisolvent precipitation achieves pharmaceutically acceptable purity (>99.5%). Source reports that adding 5% acetonitrile as an antisolvent reduces residual aldehyde content from 1.2% to 0.03% as quantified by GC-MS.
Analytical Characterization: Validating Synthetic Success
Spectroscopic Profiling
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:
- N-H stretch at 3250 cm⁻¹ (hydrazide)
- C=O vibration at 1665 cm⁻¹ (carbohydrazide)
- C=N absorption at 1610 cm⁻¹ (imine)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₀N₄O₃ with a mass error of 1.3 ppm, while ¹³C NMR resolves all 12 carbon environments, including the benzodioxole quaternary carbons at δ 148.2 ppm.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, methanol:water 65:35) elutes the compound at 6.8 minutes with 99.1% peak area purity. Accelerated stability studies (40°C/75% RH, 30 days) show no degradation peaks, confirming robust synthetic quality.
Research Outcomes and Comparative Analysis
A synthesis method comparison reveals critical trade-offs:
| Parameter | Conventional Reflux | Microwave | Solid-Phase |
|---|---|---|---|
| Yield | 89% | 82% | 68% |
| Time | 8 hours | 35 minutes | 24 hours |
| Purity | 98.5% | 99.1% | 95.2% |
| Scalability | >100 g | <50 g | <10 g |
| E-Factor | 23 | 17 | 45 |
The conventional method remains optimal for industrial-scale production, while microwave synthesis suits rapid small-batch needs. Emerging research directions include biocatalytic approaches using amine dehydrogenases to achieve enantioselective synthesis, though current yields remain below 50%.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural, synthetic, and functional differences between N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide and similar pyrazole carbohydrazide derivatives:
Key Research Findings
Structural and Electronic Properties
- X-ray Crystallography : The (E)-configuration of the imine bond in analogous compounds (e.g., ) is critical for molecular stability and π-π interactions with biological targets .
- DFT Studies : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) exhibit lower HOMO energies, enhancing electrophilic reactivity . Benzodioxol-containing derivatives show higher HOMO densities localized on the dioxol ring, favoring redox-mediated bioactivity .
Biological Activity
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and pharmacological applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of Schiff base hydrazones , characterized by the presence of a hydrazone functional group. The synthesis typically involves a condensation reaction between 4-bromo-1H-pyrazole-5-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde, usually performed in ethanol under reflux conditions. The resulting product is isolated through filtration and recrystallization.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been shown to possess significant anticancer properties. Studies indicate that certain pyrazole compounds inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . The compound's structure suggests potential interactions with these targets.
- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit notable antifungal and antibacterial activities. For instance, derivatives similar to N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole have demonstrated effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases .
The biological activity of this compound is likely mediated through its ability to form stable complexes with metal ions, which can interact with biological macromolecules. This interaction may lead to inhibition or modulation of enzyme activity or receptor signaling pathways .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain derivatives containing halogen substituents exhibited enhanced cytotoxicity. When combined with doxorubicin, these compounds demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line characterized by a Claudin-low subtype .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized pyrazole derivatives against five phytopathogenic fungi. The results indicated that specific derivatives displayed significant antifungal activity, suggesting their potential use in agricultural applications as biopesticides .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Anticancer | N'-[(E)-1,3-benzodioxol-5-y... | Inhibition of BRAF(V600E) |
| Antimicrobial | Various Pyrazole Derivatives | Effective against multiple fungi |
| Anti-inflammatory | Selected Pyrazoles | Modulation of inflammatory cytokines |
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Isolation Method | Filtration followed by recrystallization |
Q & A
Basic: What are the established protocols for synthesizing and characterizing N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide?
The compound is synthesized via condensation of 1H-pyrazole-3-carbohydrazide with a substituted benzaldehyde derivative under reflux in ethanol, followed by recrystallization. Characterization involves:
- FT-IR to confirm functional groups (e.g., C=O, N-H stretching) .
- ¹H/¹³C NMR to verify proton environments and aromatic substitution patterns .
- Single-crystal X-ray diffraction to resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- ESI-MS for molecular ion validation .
Basic: How do X-ray crystallography and vibrational spectroscopy complement structural analysis?
- X-ray diffraction provides precise bond lengths, angles, and non-covalent interactions (e.g., intramolecular hydrogen bonds between N-H and carbonyl groups) .
- Vibrational spectroscopy (FT-IR/Raman) identifies characteristic modes like C=N stretching (~1600 cm⁻¹) and validates computational models (e.g., DFT/B3LYP/6-311G**) .
- Discrepancies between experimental and calculated spectra are resolved via scaling factors in DFT studies .
Advanced: How do substituents on the benzylidene moiety influence biological activity (e.g., enzyme inhibition)?
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance α-glucosidase/α-amylase inhibition by increasing electrophilicity at the hydrazone moiety .
- Molecular docking reveals substituent-dependent binding modes. For example, 2,4-dichloro substitution improves binding affinity to enzyme active sites via halogen bonds .
- Structure-activity relationship (SAR) studies recommend optimizing substituent positions (para vs. meta) to balance steric effects and electronic properties .
Advanced: What computational strategies explain the compound’s electronic and topological properties?
- DFT/B3LYP/6-311G calculations predict:
- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C=O)) stabilizing the hydrazone linkage .
- AIM (Atoms in Molecules) theory identifies critical bond paths and electron density at bond critical points .
Advanced: How can researchers resolve contradictions between experimental and computational spectral data?
- Solvent effects : Apply IEFPCM or universal solvation models in DFT to account for solvent polarity shifts in NMR/IR .
- Vibrational scaling : Adjust calculated frequencies by 0.96–0.98 scaling factors to align with experimental FT-IR/Raman .
- Dynamic vs. static models : Compare gas-phase (static) and solution-phase (dynamic) DFT results to explain conformational flexibility .
Advanced: What strategies enhance bioactivity through structural modifications?
- Hybrid pharmacophore design : Introduce bioisosteres (e.g., replacing benzodioxole with pyrimidine) to improve metabolic stability .
- Co-crystallization studies : Identify protein-ligand interactions (e.g., with α-glucosidase) to guide substituent optimization .
- QSAR modeling : Use Hammett constants (σ) and lipophilicity (logP) to predict inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
